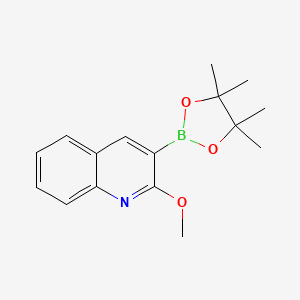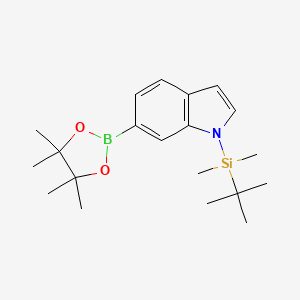
1-(tert-Butyldimethylsilyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyldimethylsilyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that features both silyl and boronate ester functionalities. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
The synthesis of 1-(tert-Butyldimethylsilyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps:
Starting Materials: The synthesis begins with indole, which is functionalized at the 6-position with a boronate ester group.
Silylation: The indole derivative is then silylated at the 1-position using tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine.
Reaction Conditions: The reactions are generally carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference. Solvents like tetrahydrofuran or dichloromethane are commonly used.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems.
Analyse Des Réactions Chimiques
1-(tert-Butyldimethylsilyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions:
Oxidation: The boronate ester group can be oxidized to form boronic acids using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under mild conditions to yield the corresponding boronic acid derivatives.
Substitution: The silyl group can be substituted with other functional groups through reactions with nucleophiles.
Coupling Reactions: The boronate ester group is particularly useful in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common reagents include palladium catalysts for coupling reactions, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide. Major products depend on the specific reactions but often include boronic acids, substituted indoles, and coupled products.
Applications De Recherche Scientifique
1-(tert-Butyldimethylsilyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyldimethylsilyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its ability to participate in various chemical reactions due to its silyl and boronate ester groups. These groups allow the compound to act as a nucleophile or electrophile, facilitating the formation of new bonds. The molecular targets and pathways depend on the specific reactions and applications, but generally involve interactions with other organic molecules or catalysts.
Comparaison Avec Des Composés Similaires
Similar compounds include:
1-(Tert-butyldimethylsilyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazole: Similar in structure but with a pyrazole ring instead of an indole.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)piperidine-1-carboxylate: Features a piperidine ring and is used in similar coupling reactions.
1-(Tert-butyldimethylsilyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzene: A benzene derivative with similar functional groups.
The uniqueness of 1-(tert-Butyldimethylsilyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole lies in its indole core, which imparts distinct electronic and steric properties, making it suitable for specific synthetic applications.
Propriétés
IUPAC Name |
tert-butyl-dimethyl-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BNO2Si/c1-18(2,3)25(8,9)22-13-12-15-10-11-16(14-17(15)22)21-23-19(4,5)20(6,7)24-21/h10-14H,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDAJTMGCONROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN3[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BNO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
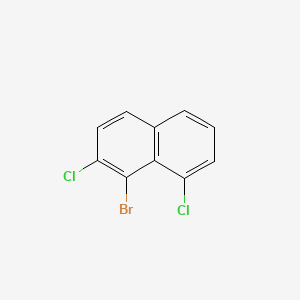


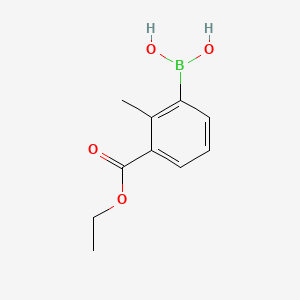

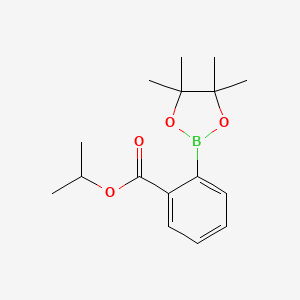
![4-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8258637.png)
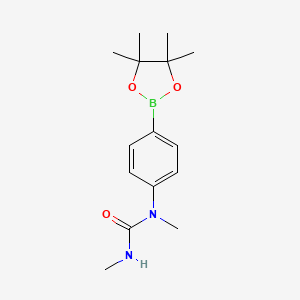
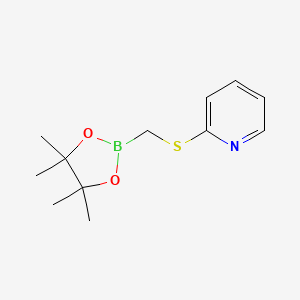
![tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B8258657.png)

![4,4,5,5-Tetramethyl-2-(5-propylthieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B8258664.png)
